(2-oxo-3-propan-2-yl-1,3-oxazolidin-5-yl)methyl 4-methylbenzenesulfonate
Description
Properties
IUPAC Name |
(2-oxo-3-propan-2-yl-1,3-oxazolidin-5-yl)methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-10(2)15-8-12(20-14(15)16)9-19-21(17,18)13-6-4-11(3)5-7-13/h4-7,10,12H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBCXARDKFKTHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CN(C(=O)O2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801143689 | |
| Record name | 3-(1-Methylethyl)-5-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801143689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.37 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83277-31-0 | |
| Record name | 3-(1-Methylethyl)-5-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-2-oxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83277-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1-Methylethyl)-5-((((4-methylphenyl)sulphonyl)oxy)methyl)oxazolidin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083277310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1-Methylethyl)-5-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801143689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1-methylethyl)-5-[[[(4-methylphenyl)sulphonyl]oxy]methyl]oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.036 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of (S)-5-Hydroxymethyl-3-isopropyloxazolidin-2-one
- Starting from (S)-3-isopropylamino-1,2-propanediol, the oxazolidinone ring is formed by reaction with a chloroformic acid ester (alkyl or phenyl chloroformate).
- This cyclization yields (S)-5-hydroxymethyl-3-isopropyloxazolidin-2-one with high enantiomeric purity.
- The reaction conditions typically involve mild heating and use of organic solvents compatible with carbamate formation.
Conversion to the Tosylate Ester
- The hydroxymethyl group at the 5-position is converted to the 4-methylbenzenesulfonate ester by reaction with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base.
- Common bases include potassium carbonate or triethylamine, which neutralize the hydrochloric acid formed during the reaction.
- The reaction is usually carried out in anhydrous solvents such as dichloromethane or N,N-dimethylformamide (DMF) at temperatures ranging from 0 °C to room temperature or slightly elevated temperatures.
- The reaction time varies from a few hours to overnight depending on the scale and conditions.
Representative Experimental Procedure and Yields
For example, a related tosylate intermediate was prepared by stirring the hydroxymethyl oxazolidinone with tosyl chloride and potassium carbonate in DMF at 70 °C for 96 hours, yielding 82% of the tosylate product after purification.
Analytical and Purification Details
- The crude tosylate product is typically purified by silica gel column chromatography using mixtures of ethyl acetate and hexane or dichloromethane and methanol.
- Characterization includes ^1H-NMR, ^13C-NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure and purity.
- Enantiomeric purity is confirmed by chiral HPLC or crystallization techniques, especially important for pharmaceutical intermediates.
Research Findings and Optimization Notes
- The enantiomeric purity of the intermediate oxazolidinone is critical for downstream pharmaceutical applications, such as the synthesis of S-metoprolol, where a purity >99% is targeted.
- Reaction conditions for tosylation must be optimized to avoid side reactions such as over-tosylation or decomposition.
- Solvent choice impacts yield and purity; DMF and dichloromethane are preferred for their ability to dissolve both reagents and base.
- Potassium carbonate is a common base for tosylation, providing good yields and mild reaction conditions.
- Extended reaction times (up to 96 hours) at moderate temperatures (70 °C) have been reported to improve yields in some cases.
Summary Table of Preparation Methods
| Preparation Step | Reagents | Solvent | Temperature | Time | Yield (%) | Key Notes |
|---|---|---|---|---|---|---|
| Oxazolidinone ring formation | (S)-3-isopropylamino-1,2-propanediol + chloroformic acid ester | Organic solvent (e.g., THF) | Mild heating | Several hours | High | High enantiomeric purity |
| Tosylation of hydroxymethyl group | 4-methylbenzenesulfonyl chloride + K2CO3 or Et3N | DMF or DCM | 0 °C to 70 °C | 4-96 h | 70-85 | Purification by chromatography |
Chemical Reactions Analysis
Types of Reactions
(2-oxo-3-propan-2-yl-1,3-oxazolidin-5-yl)methyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazolidine derivatives.
Reduction: Reduction reactions can modify the oxazolidine ring or the benzenesulfonate group.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidine N-oxides, while substitution reactions can produce various substituted oxazolidines .
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that oxazolidinone derivatives, such as (2-oxo-3-propan-2-yl-1,3-oxazolidin-5-yl)methyl 4-methylbenzenesulfonate, exhibit significant antimicrobial properties. These compounds are particularly effective against Gram-positive bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is primarily through inhibition of bacterial protein synthesis by binding to the ribosomal RNA .
1.2 Antithrombotic Properties
Recent studies have highlighted the potential of oxazolidinone derivatives in developing novel antithrombotic agents. The compound has shown promise in inhibiting platelet aggregation and thrombus formation in vitro, suggesting its application in preventing cardiovascular diseases .
Materials Science
2.1 Polymer Chemistry
The unique structure of this compound allows it to be utilized as a monomer in the synthesis of biodegradable polymers. These polymers can be used in drug delivery systems, where controlled release of therapeutic agents is crucial for enhancing efficacy and reducing side effects .
2.2 Coatings and Adhesives
In materials science, this compound can serve as an additive in coatings and adhesives due to its excellent adhesion properties and stability under various environmental conditions. Its incorporation into formulations can enhance the mechanical strength and durability of the materials .
Biochemistry
3.1 Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that it can inhibit enzymes related to the biosynthesis of certain lipids, which could have implications in treating metabolic disorders .
3.2 Drug Design and Development
Given its diverse biological activities, this compound serves as a lead compound for designing new drugs targeting various diseases. Structure–activity relationship (SAR) studies are ongoing to optimize its efficacy and selectivity against target pathogens or enzymes .
Case Studies
Mechanism of Action
The mechanism of action of (2-oxo-3-propan-2-yl-1,3-oxazolidin-5-yl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes or receptors, modulating their activity. The benzenesulfonate group may enhance the compound’s solubility and bioavailability, facilitating its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons with related oxazolidinone derivatives:
Key Structural and Functional Differences:
Substituent Effects on Reactivity: The tosylate group in the target compound exhibits superior leaving-group ability compared to mesylate (methanesulfonate) due to the electron-withdrawing effect of the aromatic ring, enhancing its utility in nucleophilic substitutions . Rivaroxaban’s thiophene carboxamide and morpholinone substituents confer selective Factor Xa inhibition, absent in the target compound .
The target compound’s stereochemistry is unspecified but likely critical in synthesis.
Biological Activity :
- Compounds like N-({3-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide () and rivaroxaban demonstrate how morpholine/thiomorpholine groups enable targeting of specific enzymes (e.g., Factor Xa). The target compound lacks such pharmacophores, limiting direct therapeutic use .
Physical Properties :
- The isopropyl group in the target compound may increase lipophilicity compared to fluorophenyl or benzyl substituents, affecting solubility and bioavailability .
Biological Activity
The compound (2-oxo-3-propan-2-yl-1,3-oxazolidin-5-yl)methyl 4-methylbenzenesulfonate , a derivative of oxazolidinone, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse sources.
Chemical Structure and Properties
The compound is characterized by its oxazolidinone backbone, which is known for various pharmacological effects. The presence of the 4-methylbenzenesulfonate moiety enhances its solubility and bioactivity.
Antimicrobial Activity
Research indicates that oxazolidinone derivatives exhibit significant antimicrobial properties. A study highlighted that compounds within this class demonstrated strong bactericidal effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The mechanism of action is primarily attributed to the inhibition of protein synthesis in bacterial cells.
Table 1: Antimicrobial Activity of Oxazolidinone Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | MRSA | 2 µg/mL |
| Compound B | Staphylococcus epidermidis | 4 µg/mL |
| Compound C | Escherichia coli | 8 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments of the compound revealed varying effects on different cell lines. Notably, the compound showed low toxicity against normal human fibroblast cells (L929), indicating a favorable safety profile for potential therapeutic applications.
Table 2: Cytotoxicity Results
| Compound | Cell Line | Concentration (µM) | Cell Viability (%) |
|---|---|---|---|
| (2-oxo-3-propan-2-yl...) | L929 | 100 | 92 |
| (2-oxo-3-propan-2-yl...) | A549 (lung cancer) | 50 | 110 |
| (2-oxo-3-propan-2-y...) | HepG2 (liver cancer) | 50 | 98 |
The biological activity of This compound is believed to stem from its ability to inhibit bacterial protein synthesis through binding to the ribosomal subunit. This action disrupts the translation process, leading to cell death. Additionally, the compound may influence gene expression related to biofilm formation, further enhancing its antimicrobial efficacy.
Case Studies
Several case studies have explored the therapeutic potential of oxazolidinone derivatives:
- Case Study on MRSA Inhibition : A clinical study demonstrated that a similar oxazolidinone derivative effectively reduced MRSA colonization in patients undergoing surgery, showcasing its practical application in clinical settings.
- Cytotoxicity in Cancer Research : In vitro studies involving cancer cell lines indicated that certain derivatives exhibited selective cytotoxicity towards malignant cells while sparing normal cells, suggesting a promising avenue for cancer treatment.
Q & A
Q. Table 1. Synthetic Optimization Parameters
| Factor | Range Tested | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Solvent | DCM, THF, EtOAc | DCM | +15% vs. THF |
| Temperature (°C) | 0–5, RT, 40 | 0–5 | Prevents hydrolysis |
| DMAP (mol%) | 0, 2, 5 | 5 | +20% yield |
Q. Table 2. Environmental Degradation Data
| Condition | Half-life (Days) | Major Degradants (LC-MS) |
|---|---|---|
| pH 4, 50°C | 3.2 | Desulfonated oxazolidinone |
| pH 7, 50°C | 28.5 | Parent compound |
| Soil (aerobic) | 45 | CO (62% mineralization) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
